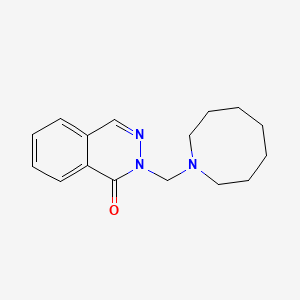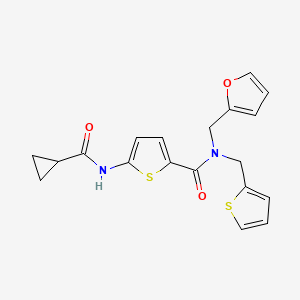
N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention from researchers due to its potential applications in medicinal chemistry. O-2050 has been shown to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit analgesic and anti-inflammatory activities in animal models. This compound has also been shown to have antitumor activity against various cancer cell lines. In addition, the compound has been investigated for its potential use in the treatment of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is not yet fully understood. However, studies have suggested that the compound acts on the opioid receptors in the brain and spinal cord, leading to the activation of the descending pain control system. This compound has been shown to have a higher affinity for the mu-opioid receptor than for the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, the compound has been shown to have neuroprotective effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in good yields. This compound has also been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. However, the compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in vivo. In addition, the compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. One potential direction is to investigate the compound's potential use in the treatment of neuropathic pain. Another direction is to explore the compound's mechanism of action and identify the specific receptors and signaling pathways involved. In addition, further studies are needed to investigate the compound's potential use in cancer therapy and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-methoxybenzoyl chloride with potassium thiophenoxide in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzothiophene to yield this compound. The synthesis of this compound has been reported in several studies, and the compound has been obtained in good yields.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-13-8-4-3-7-12(13)17-16(18)15-10-11-6-2-5-9-14(11)20-15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYKQJVUXFTQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)
![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)
